PTC-209 hydrobromide is a small molecule inhibitor that specifically targets the transcriptional activity of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1) protein. [, , , , , , , , , , , , , , , , , , , , ] BMI1 is a component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator involved in gene silencing. [, , , , , , ] PTC-209 hydrobromide is widely used in scientific research to investigate the role of BMI1 in various biological processes, including cancer development, stem cell self-renewal, and cellular differentiation.
PTC-209 hydrobromide is a chemical compound that serves as a potent and selective inhibitor of the BMI-1 protein, which is implicated in various cancer-related processes. This compound has garnered attention in scientific research due to its ability to downregulate BMI-1 expression and disrupt polycomb group protein functions, making it a significant candidate in cancer therapy, particularly for glioblastoma and colorectal cancers. The hydrobromide salt form enhances its solubility and bioavailability, which is crucial for its application in biological systems.
PTC-209 hydrobromide can be sourced from several chemical suppliers, including Selleck Chemicals and MedChemExpress. These suppliers provide high-purity forms of the compound, often characterized by a purity of over 99% as determined by high-performance liquid chromatography. The compound's chemical structure is represented by the formula C17H14Br3N5OS, with a molecular weight of approximately 576.105 g/mol .
The synthesis of PTC-209 hydrobromide involves several chemical reactions that typically begin with precursor compounds that are modified to produce the final product. While specific synthetic pathways may vary, one common method includes the use of various reagents and solvents to facilitate reactions that yield the desired compound.
The synthesis generally employs techniques such as:
The precise synthetic route is often proprietary or detailed in specific research publications focusing on drug development .
The molecular structure of PTC-209 hydrobromide features a complex arrangement that includes:
The chemical structure can be represented as follows:
This composition indicates the presence of halogens, which are known to influence biological activity .
PTC-209 hydrobromide primarily functions through its interaction with BMI-1, leading to several downstream effects:
Experimental studies have demonstrated that PTC-209 exhibits dose-dependent inhibition of cell proliferation in glioblastoma cell lines, with an IC50 value ranging from 4.39 μM to 10.98 μM . Additionally, it has been found to significantly alter gene expression profiles related to tumor suppression.
The mechanism through which PTC-209 exerts its effects involves:
Studies indicate that treatment with PTC-209 leads to significant changes in gene expression profiles in glioblastoma cells, with over 1,000 genes being differentially expressed following treatment . This highlights its potential as a therapeutic agent by targeting cancer stem cell properties.
PTC-209 hydrobromide is characterized by:
Key chemical properties include:
Relevant data from supplier catalogs confirm these properties .
PTC-209 hydrobromide has several applications in scientific research:
The ongoing research into PTC-209 continues to explore its potential applications across various fields within oncology and beyond .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3